(2E)-but-2-ene-1,4-diamine
Description
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Properties
CAS No. |
40930-37-8 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.1 |
Purity |
95 |
Origin of Product |
United States |
Significance and Research Context of But 2 Ene 1,4 Diamine Scaffolds
Diamine scaffolds are fundamental structural motifs in modern chemistry, serving as critical components in a vast array of molecules and materials. nih.gov These compounds, characterized by the presence of two amine functional groups, are integral to the synthesis of polymers like polyamides and polyurethanes, agrochemicals, and a wide range of pharmaceuticals. ontosight.ainih.govwikipedia.org The utility of a diamine is often dictated by the length and nature of the carbon chain separating the two nitrogen atoms, which influences the molecule's conformational flexibility and chemical properties. nih.gov
The but-2-ene-1,4-diamine scaffold is particularly noteworthy because the integrated carbon-carbon double bond introduces conformational rigidity. This structural constraint is highly valuable in several research contexts:
Asymmetric Catalysis : Chiral diamines are extensively used as ligands for metal-based catalysts and as organocatalysts for asymmetric reactions. nih.govacs.orgrsc.org The defined spatial relationship between the two amine groups in scaffolds like but-2-ene-1,4-diamine allows for the creation of a well-defined chiral environment around a metal center, which is essential for controlling the stereochemical outcome of a reaction. oregonstate.edu
Synthesis of Heterocycles : The bifunctional nature of but-2-ene-1,4-diamine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org These ring systems are prevalent in many biologically active molecules.
Materials Science : Diamines are essential monomers for step-growth polymerization to produce materials such as polyamides and polyimides. wikipedia.orgnih.gov The rigidity of the but-2-ene-1,4-diamine backbone can be exploited to produce polymers with enhanced thermal stability and specific mechanical properties.
Biocatalysis : In enzymatic reactions, the structure of a substrate or cofactor is paramount. The but-2-ene-1,4-diamine scaffold has been investigated as a sacrificial co-substrate in enzyme-catalyzed processes, where its specific structure helps to drive the reaction equilibrium towards the desired product. uniovi.esresearchgate.net
| Area of Research | Significance of But-2-ene-1,4-diamine Scaffolds | Example Research Application |
|---|---|---|
| Asymmetric Catalysis | Serves as a rigid backbone for chiral ligands and organocatalysts. nih.govoregonstate.edu | Development of C₂-symmetric ligands for enantioselective metal-catalyzed reactions. oregonstate.edu |
| Polymer Chemistry | Acts as a monomer to impart rigidity and thermal stability to polymers. nih.gov | Synthesis of specialized polyamides where backbone stiffness is required. nih.gov |
| Biocatalysis | Functions as a "smart" amine donor in enzymatic transaminations. researchgate.net | Used to shift the thermodynamic equilibrium in transaminase-catalyzed synthesis of chiral amines. researchgate.netamanote.com |
| Synthetic Intermediates | Provides a versatile four-carbon building block with two reactive amine groups. ontosight.ai | Used in the construction of complex molecules and heterocyclic systems. wikipedia.orgacs.org |
Stereochemical Considerations: Importance of the 2e Configuration in Chemical Transformations
Historical and Contemporary Synthesis Routes
The preparation of (2E)-but-2-ene-1,4-diamine has been approached through several key strategies, primarily involving the transformation of butene precursors.
Synthesis via Halogenated Butene Precursors
A prevalent method for synthesizing (2E)-but-2-ene-1,4-diamine and its derivatives involves the use of halogenated butene precursors. The most common starting materials are (E)-1,4-dibromo-2-butene and (E)-1,4-dichloro-2-butene.
The synthesis typically proceeds via a nucleophilic substitution reaction where the halogen atoms are displaced by an amine. For instance, reacting (E)-1,4-dibromo-2-butene with an amine in a suitable solvent is a common laboratory-scale procedure. lookchem.com This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
A specific example is the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, where 1,4-dibromo-2-butene (B147587) is treated with an excess of dimethylamine (B145610). The reaction is typically performed in a polar solvent like ethanol (B145695) or methanol (B129727) at temperatures ranging from ambient to moderately elevated to optimize yield and selectivity. A similar approach using 1,4-dichloro-2-butene can also be employed, which may be more cost-effective.
Another synthetic route involves the reaction of (E)-1,4-dibromobut-2-ene with potassium phthalimide (B116566) in a polar aprotic solvent like dimethylformamide (DMF). This is followed by acid hydrolysis of the resulting bisphthalimide intermediate to yield the free diamine. This two-step process helps in retaining the desired (E)-configuration.
| Starting Material | Reagents | Key Transformation | Reference |
| (E)-1,4-Dibromo-2-butene | Amine (e.g., Dimethylamine) | Nucleophilic Substitution | |
| (E)-1,4-Dichloro-2-butene | Amine (e.g., Dimethylamine) | Nucleophilic Substitution | |
| (E)-1,4-Dibromobut-2-ene | Potassium Phthalimide, then HCl | Gabriel Synthesis |
Protecting Group Strategies in Diamine Synthesis
In the synthesis of diamines and their derivatives, protecting groups play a crucial role in preventing unwanted side reactions and enabling selective functionalization of the amino groups. pressbooks.pub The choice of protecting group is critical and depends on the subsequent reaction conditions. pressbooks.pub
Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively removed under specific conditions. For instance, the Boc group is readily cleaved under acidic conditions. mdpi.com
In the context of synthesizing N-substituted derivatives, a protecting group can be used to temporarily block one amine functionality while the other is being modified. For example, in the synthesis of certain polyamine analogs, a Boc-protected propanediamine is used as a starting material. semanticscholar.org The Boc group protects one of the amino groups, allowing for selective alkylation of the other. semanticscholar.org
The use of phthalimide as a protecting group, as seen in the Gabriel synthesis, is another effective strategy. The phthalimide group is stable to many reaction conditions and can be removed by acid hydrolysis. The choice of protecting group can also influence the reactivity and selectivity of subsequent steps in a synthetic sequence. nih.gov
Synthesis of N-Substituted (2E)-but-2-ene-1,4-diamine Derivatives
The synthesis of N-substituted derivatives of (2E)-but-2-ene-1,4-diamine expands the chemical space and allows for the fine-tuning of their properties for various applications.
Alkylation and Arylation Reactions on Amine Functionalities
The amino groups of (2E)-but-2-ene-1,4-diamine can undergo alkylation and arylation reactions to introduce various substituents. nih.govorganic-chemistry.org Alkylation can be achieved by reacting the diamine with alkyl halides. mdpi.com The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. mdpi.com
For instance, the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine from 1,4-dihalobut-2-ene and dimethylamine is a classic example of exhaustive alkylation. More controlled mono- or di-alkylation can be achieved using appropriate protecting group strategies.
Arylation of amines can be accomplished through various methods, including palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions allow for the introduction of aryl groups onto the nitrogen atoms, leading to a diverse range of N-aryl derivatives.
| Reaction Type | Reagents | Product Type | Reference |
| Alkylation | Alkyl Halides | N-Alkyl Derivatives | mdpi.com |
| Arylation | Aryl Halides (with catalyst) | N-Aryl Derivatives | acs.orgresearchgate.net |
Formation of Polyamine Derivatives
(2E)-but-2-ene-1,4-diamine can serve as a building block for the synthesis of more complex polyamine derivatives. nih.gov Polyamines are a class of organic compounds with two or more primary amino groups and are involved in numerous biological processes.
One strategy for synthesizing polyamine derivatives involves the stepwise extension of the polyamine chain. uef.fi This can be achieved by reacting a partially protected diamine with a suitable bifunctional reagent. For example, a mono-protected (2E)-but-2-ene-1,4-diamine could be reacted with a haloamine to extend the chain.
The synthesis of conformationally restricted polyamine analogs often utilizes a butene scaffold to introduce rigidity. semanticscholar.org For instance, cis-1,4-dibromo-2-butene has been used to link two N-alkylated and Boc-protected propanediamine units, followed by deprotection to yield the final polyamine. semanticscholar.org This approach allows for the systematic variation of the terminal alkyl groups to study structure-activity relationships. semanticscholar.org
Chemical Reactivity and Reaction Mechanisms of 2e but 2 Ene 1,4 Diamine
Fundamental Amine and Alkene Reactivity
The chemical character of (2E)-but-2-ene-1,4-diamine is defined by the interplay of its amine and alkene functionalities. The two primary amine groups are nucleophilic and basic, readily reacting with electrophiles. The carbon-carbon double bond, on the other hand, can undergo electrophilic addition reactions.
The amine groups can be protonated by acids to form the corresponding dihydrochloride (B599025) salt, which enhances water solubility. The presence of the double bond influences the basicity of the amine groups compared to its saturated analog, butane-1,4-diamine.
The alkene moiety can participate in reactions typical of carbon-carbon double bonds, such as hydrogenation to the corresponding saturated diamine. The conjugation between the double bond and the lone pairs of the nitrogen atoms can influence the regioselectivity of these addition reactions.
Nucleophilic Substitution Reactions Involving Diamine
The primary amine groups of (2E)-but-2-ene-1,4-diamine are effective nucleophiles, enabling them to participate in a variety of nucleophilic substitution reactions. These reactions are fundamental to the use of this diamine as a building block for more complex molecules.
One common reaction is the alkylation of the amine groups. This can be achieved by reacting the diamine with alkyl halides. The reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Depending on the stoichiometry and reaction conditions, mono- or di-alkylated products can be obtained. For instance, reaction with an excess of dimethylamine (B145610) can lead to the formation of N,N,N',N'-tetramethyl-2-butene-1,4-diamine.
Another important class of nucleophilic substitution reactions involves the reaction of the diamine with acyl chlorides or acid anhydrides to form amides. This acylation reaction is a robust method for creating new carbon-nitrogen bonds and is widely used in the synthesis of polyamides.
The table below summarizes key aspects of nucleophilic substitution reactions involving (2E)-but-2-ene-1,4-diamine.
| Reactant Type | Product Type | General Reaction | Significance |
| Alkyl Halide | Substituted Amine | R-X + H₂N-CH₂CH=CHCH₂-NH₂ → R-NH-CH₂CH=CHCH₂-NH₂ | Forms C-N bonds, allows for the introduction of various alkyl groups. |
| Acyl Chloride | Amide | R-COCl + H₂N-CH₂CH=CHCH₂-NH₂ → R-CONH-CH₂CH=CHCH₂-NH₂ | Synthesis of amides and polyamides. |
| Epoxide | β-Amino Alcohol | R-CHOCH₂ + H₂N-CH₂CH=CHCH₂-NH₂ → R-CH(OH)CH₂-NH-CH₂CH=CHCH₂-NH₂ | Ring-opening reaction to form amino alcohols. |
Oxidation and Reduction Pathways of the Diamine Moiety
The (2E)-but-2-ene-1,4-diamine molecule can undergo both oxidation and reduction, targeting either the amine functions or the carbon-carbon double bond.
Oxidation: The primary amine groups can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of imines, while stronger oxidizing agents can convert the amines to nitriles or amides. The double bond can also be oxidized, for example, through epoxidation to form an epoxide ring, or through oxidative cleavage to yield smaller carbonyl compounds.
Reduction: The carbon-carbon double bond is susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), will reduce the double bond to a single bond, yielding butane-1,4-diamine. This reaction is a common strategy to produce the saturated diamine from its unsaturated precursor. The amine groups themselves are generally stable to these reduction conditions. However, under more forcing conditions or with specific reducing agents like lithium aluminum hydride, other functional groups that might have been introduced onto the diamine could be reduced.
Cyclization and Ring-Forming Reactions
The bifunctional nature of (2E)-but-2-ene-1,4-diamine, possessing two nucleophilic amine groups at a specific distance from each other, makes it an excellent substrate for cyclization reactions to form heterocyclic compounds. These reactions are often driven by the formation of a stable ring system.
A key application of this diamine is in the synthesis of pyrroles. For example, the reaction of (2E)-but-2-ene-1,4-diamine with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis would be expected to yield a substituted pyrrole (B145914). The mechanism involves the initial formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration.
Furthermore, its use as an "amine donor" in transaminase-catalyzed reactions can lead to cyclization of the co-product, shifting the reaction equilibrium favorably. researchgate.net
Applications of 2e but 2 Ene 1,4 Diamine in Advanced Organic Synthesis
As a Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Chiral diamines are foundational structures for a multitude of ligands used in transition-metal-catalyzed asymmetric reactions. rsc.orgchemrxiv.org The rigid backbone of (2E)-but-2-ene-1,4-diamine makes it an attractive precursor for developing such ligands, where the spatial arrangement of the two nitrogen atoms can be used to create a well-defined chiral environment around a metal center. nih.gov
Asymmetric hydrogenation is a powerful method for producing chiral molecules. dicp.ac.cn The efficacy of this process heavily relies on the combination of a metal catalyst (commonly rhodium, iridium, palladium, or manganese) and a chiral ligand. dicp.ac.cnnih.govsemanticscholar.orgnih.gov Ligands derived from chiral diamines are particularly effective. While direct application of (2E)-but-2-ene-1,4-diamine itself is not extensively documented, its structural motif is central to many successful chiral ligands. For instance, palladium-catalyzed asymmetric hydrogenation often employs chiral diamine ligands to achieve high enantioselectivity. dicp.ac.cn The general principle involves the diamine coordinating to the metal center, creating a chiral pocket that forces the hydrogen addition to occur on one face of the substrate preferentially.
The following table illustrates the performance of various chiral diamine-based catalyst systems in asymmetric hydrogenation, highlighting the high levels of enantiomeric excess (ee) that can be achieved.
| Substrate | Catalyst/Ligand System | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| (E)-α-Phenylcinnamic acid | Pd / (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | Various | 100 | 76 |
| Substituted Acetophenones | Mn(I) / (R,R)-1,2-diaminocyclohexane-based ligand | Ethanol (B145695) | >99 | up to 85 nih.gov |
| α-keto esters | Iridium / Polymeric Chiral Diamine | Various | up to 99 | up to 97 nih.gov |
This table demonstrates the effectiveness of chiral diamine ligands in various asymmetric hydrogenation reactions. The specific structure of the diamine is crucial for achieving high enantioselectivity.
Beyond hydrogenation, (2E)-but-2-ene-1,4-diamine finds a notable role in other stereoselective transformations, particularly in biocatalytic processes. In enzymatic transamination reactions, which produce chiral amines from prochiral ketones, the reaction equilibrium often poses a significant challenge. researchgate.netnih.govwikipedia.org (2E)-but-2-ene-1,4-diamine can be employed as a "smart" amine donor to overcome this limitation. researchgate.net
The process involves an ω-transaminase enzyme that transfers the amino group from the diamine to a ketone substrate. nih.govnih.gov The co-product formed from the diamine is an unstable aminoaldehyde that spontaneously cyclizes and tautomerizes to form 1H-pyrrole. researchgate.net This irreversible downstream reaction effectively removes the co-product from the equilibrium, driving the reaction to completion and enabling high conversions and enantiomeric excess of the desired chiral amine product. researchgate.net This strategy showcases a clever combination of biocatalysis and chemical reactivity to achieve a highly efficient stereoselective transformation.
As a Building Block for Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in natural products, pharmaceuticals, and functional materials. clockss.orgmdpi.comnih.gov The structural framework of (2E)-but-2-ene-1,4-diamine, containing two nucleophilic nitrogen centers separated by a four-carbon chain, makes it an ideal building block for synthesizing various nitrogen-containing heterocycles. nih.govmdpi.com
The most direct heterocyclic application of (2E)-but-2-ene-1,4-diamine is in the synthesis of pyrroles. As mentioned previously, its use as an amine donor in enzymatic transamination results in the formation of pyrrole (B145914) as a byproduct. researchgate.net This transformation can also be viewed as a synthetic route to the pyrrole ring system. More broadly, the reaction of 1,4-dicarbonyl compounds with primary amines, known as the Paal-Knorr pyrrole synthesis, is a classic and robust method for forming pyrrole rings. organic-chemistry.orgwikipedia.orgresearchgate.netalfa-chemistry.comorganic-chemistry.org (2E)-but-2-ene-1,4-diamine can act as the amine source in variations of this reaction. The initial condensation forms a dihydropyrrole derivative, which then aromatizes to the stable pyrrole ring.
The synthesis of imidazoles typically requires a 1,2-diamine precursor to react with a dicarbonyl equivalent. organic-chemistry.orgclockss.orgbaranlab.orgrsc.org Therefore, the direct conversion of a 1,4-diamine like (2E)-but-2-ene-1,4-diamine into an imidazole (B134444) is not a common or straightforward transformation. However, multi-step synthetic sequences that rearrange or functionalize the diamine backbone could potentially lead to imidazole precursors. For instance, the van Leusen imidazole synthesis, a powerful method for creating substituted imidazoles, utilizes tosylmethyl isocyanide (TosMIC) and an imine, showcasing the diverse pathways available for imidazole construction. mdpi.com
The 1,4-diamine structure is a key synthon for larger nitrogen-containing rings. For example, condensation reactions with appropriate dicarbonyl or dielectrophile reagents can lead to the formation of seven-membered rings, such as diazepines. Furthermore, its structure can be incorporated into more complex polycyclic and macrocyclic architectures. For example, (2E)-but-2-ene-1,4-diamine (specifically, its precursor trans-1,4-dibromo-2-butene) has been used to bridge a chiral 2,2′-diamino-1,1′-binaphthyl (BINAM) precursor, leading to the formation of chiral dihydro researchgate.netclockss.orgdiazecines, which are ten-membered macrocyclic olefin ligands. nih.gov Such macrocycles are of interest in developing new types of catalysts for asymmetric transformations.
Use in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.orgmdpi.com Diamines are valuable substrates in MCRs for building molecular complexity rapidly.
While specific, widely-cited MCRs featuring (2E)-but-2-ene-1,4-diamine are not prevalent in the literature, its bifunctional nature makes it a prime candidate for such reactions. For example, four-component reactions for synthesizing 1,4-diamine derivatives have been developed using cascade hydroamination protocols. bohrium.com The Paal-Knorr synthesis of pyrroles can be considered a two-component reaction, but it can be integrated into a one-pot, multi-step sequence that has the character of an MCR. For instance, a one-pot operation involving the palladium-assisted transfer hydrogenation of (E)-1,4-diaryl-2-butene-1,4-diones followed by a Paal-Knorr reaction with an amine source demonstrates this principle of building complexity in a single pot. researchgate.net The potential for (2E)-but-2-ene-1,4-diamine to participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, or in other novel MCRs remains an area for further exploration.
Scaffold for Complex Molecular Architectures
The diamine moiety is a prevalent structural motif in a vast array of natural products, pharmaceutical agents, and chiral ligands. nih.govdigitellinc.com The strategic incorporation of unsaturation, as seen in (2E)-but-2-ene-1,4-diamine, imparts a degree of conformational rigidity to the molecular backbone. This structural constraint is a valuable feature in the design of complex molecules, as it can enhance binding affinities to biological targets and provide a defined three-dimensional orientation for further functionalization. The bifunctional nature of (2E)-but-2-ene-1,4-diamine, possessing two primary amine groups at either end of a rigid four-carbon chain, makes it an exceptionally versatile building block, or scaffold, for the construction of sophisticated molecular architectures, particularly macrocycles and other heterocyclic systems.
The utility of but-2-ene-1,4-diamine as a synthetic precursor is evident in its application in enzymatic transamination reactions. Both cis- and trans-isomers have been effectively used as sacrificial amine donors to shift the thermodynamic equilibrium towards the formation of valuable optically active amines, achieving high conversions and enantiomeric excess. researchgate.net This process relies on the subsequent cyclization and tautomerization of the co-product generated from the diamine, which prevents the reverse reaction from occurring. researchgate.net
A significant application of diamine scaffolds is in the synthesis of macrocyclic compounds. researchgate.net Macrocycles are large ring structures that are of great interest in drug discovery and materials science. nih.govnih.gov The synthesis of these complex structures often involves the condensation of a diamine with a complementary bifunctional molecule, such as a dialdehyde. This reaction can lead to the formation of macrocyclic Schiff bases of various sizes (e.g., [2+2], [3+3], [4+4] condensation products), which can subsequently be reduced to the corresponding stable macrocyclic polyamines. nih.gov The size of the resulting macrocycle can often be controlled by using a metal ion as a template during the reaction. nih.gov
Furthermore, diversity-oriented synthesis (DOS) strategies frequently employ versatile building blocks like diamines to generate large libraries of structurally diverse macrocycles. cam.ac.uk In these approaches, a core scaffold is systematically elaborated with various chemical appendages. For instance, a common strategy involves reacting a diamine with different carboxylic acids to form amide bonds or with aldehydes/ketones under reductive amination conditions to build up a linear precursor, which is then cyclized. cam.ac.uk
The table below summarizes research findings on the use of but-2-ene-1,4-diamine and related diamines as scaffolds in the synthesis of complex molecules.
| Diamine Precursor | Reactant(s) | Reaction Type | Resulting Molecular Architecture | Significance/Application |
|---|---|---|---|---|
| cis/trans-but-2-ene-1,4-diamine | Prochiral ketones | Enzymatic Transamination | Chiral amines | Production of optically active amines with high conversion (78-99%) and enantiomeric excess (>99%). researchgate.net |
| (Z)-but-2-ene-1,4-diamine | Aromatic amines | Cyclization | meso-3,4-dihydroxypyrrolidines | Pyrrolidine scaffolds are precursors for kinase inhibitors or antimicrobial agents. |
| Generic Diamines | Aromatic dialdehydes | Condensation/Reduction | Macrocyclic polyamines ([2+2], [3+3], etc.) | Creation of hosts for binding cations or anions; synthesis can be template-directed. nih.gov |
| Generic Aliphatic Diamines | Carboxylic acids or Aldehydes/Ketones | Amidation or Reductive Amination followed by Macrocyclization | Macrocycle Libraries | Used in Diversity-Oriented Synthesis (DOS) to generate compounds for screening. cam.ac.uk |
Coordination Chemistry and Metal Complexes of 2e but 2 Ene 1,4 Diamine
Design and Synthesis of (2E)-but-2-ene-1,4-diamine-based Ligands
The design of ligands based on (2E)-but-2-ene-1,4-diamine leverages its fundamental structure to create molecules with specific coordination preferences and functionalities. The synthesis of these ligands typically involves the derivatization of the primary amine groups.
(2E)-but-2-ene-1,4-diamine can function as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. mdpi.com This chelation forms a stable seven-membered ring with the metal ion. The rigidity imparted by the C=C double bond influences the bite angle and the conformational flexibility of the resulting metallacycle compared to its saturated analogue, butane-1,4-diamine.
The stability of complexes formed with aliphatic diamines, such as those with manganese(II), has been studied, demonstrating the formation of both mono- and bis-complexes. mdpi.com The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key driving force for the coordination of diamines like (2E)-but-2-ene-1,4-diamine.
Table 1: Stability Constants for Manganese(II) Complexes with Aliphatic Diamines in Methanol (B129727) mdpi.com
| Ligand | log β₁₁₀ (Mono-complex) | log β₁₂₀ (Bis-complex) |
|---|---|---|
| Ethylenediamine | 3.98 | 7.51 |
| 1,3-Propanediamine | 5.08 | 8.66 |
| 1,4-Butanediamine | 4.36 | 8.46 |
This table provides context on the stability of related diamine complexes, illustrating the general principles of chelation.
A common and highly effective strategy to expand the coordination capabilities of (2E)-but-2-ene-1,4-diamine is through its conversion into Schiff base ligands. mdpi.comresearchgate.net This is achieved via a condensation reaction between the primary amine groups of the diamine and carbonyl compounds, such as aldehydes or ketones. researchgate.net This reaction creates an imine or azomethine group (-C=N-), which provides an additional coordination site.
By reacting (2E)-but-2-ene-1,4-diamine with two equivalents of a suitable aldehyde or ketone (e.g., salicylaldehyde (B1680747) or a derivative), a tetradentate ligand can be synthesized. These Schiff base ligands can coordinate to a metal ion using the two nitrogen atoms from the imine groups and two other donor atoms (like oxygen from the hydroxyl group of salicylaldehyde), creating a highly stable complex. researchgate.net The synthetic flexibility of this approach allows for the design of ligands with tailored steric and electronic properties by simply varying the carbonyl precursor. mdpi.com This method is fundamental in developing ligands for various applications, including catalysis. mdpi.com
Metal Coordination Modes and Geometries
The coordination of (2E)-but-2-ene-1,4-diamine and its derivatives to metal ions results in complexes with specific geometries, which are dictated by the coordination number of the metal and the nature of the ligand. In Schiff base complexes derived from diamines, coordination typically occurs through the azomethine nitrogen and another donor atom from the aldehyde precursor, such as a phenolic oxygen. researchgate.net
Studies on related Schiff base complexes have shown that metal ions like Mn(II), Cu(II), and Ni(II) can form octahedral complexes. researchgate.net The coordination sphere is composed of the donor atoms from one or more ligand molecules and, in some cases, solvent molecules or other co-ligands. The central atom and the ligands directly attached to it constitute the coordination sphere. ncert.nic.in The specific spatial arrangement of the ligands around the central metal ion defines the coordination polyhedron. ncert.nic.in
Table 2: Common Geometries in Metal Complexes
| Coordination Number | Geometry | Example Ion |
|---|---|---|
| 4 | Square Planar | [Ni(CN)₄]²⁻ ncert.nic.in |
| 4 | Tetrahedral | [Ni(CO)₄] |
2e but 2 Ene 1,4 Diamine in Polymer and Advanced Materials Science
Monomer in Polymerization Reactions
The bifunctional nature of (2E)-but-2-ene-1,4-diamine, with its two primary amine groups, makes it an ideal monomer for step-growth polymerization. These amine groups can react with complementary functional groups, such as carboxylic acids or their derivatives, to form long polymer chains.
Synthesis of Polyamides and Polyimides
Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical properties. researchgate.netresearchgate.net The synthesis of these polymers typically involves the polycondensation of a diamine with a dicarboxylic acid (for polyamides) or a dianhydride (for polyimides). vt.edusavemyexams.com
(2E)-but-2-ene-1,4-diamine can serve as the diamine monomer in these reactions. The reaction with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, results in the formation of amide linkages, producing an unsaturated polyamide. savemyexams.comscispace.com The key feature of using this specific monomer is the introduction of a carbon-carbon double bond into the polymer backbone at regular intervals. This unsaturation imparts rigidity to the polymer chain compared to its saturated analogue, 1,4-diaminobutane. Research on related unsaturated monomers, such as trans-2-butene-1,4-diol for polyester (B1180765) synthesis, has shown that the double bond can be preserved during polycondensation, leading to unsaturated polymers that can be later modified. researchgate.net
Similarly, the reaction of (2E)-but-2-ene-1,4-diamine with a tetracarboxylic dianhydride proceeds via a two-step method to form a polyimide. vt.edu An initial reaction at ambient temperature forms a soluble poly(amic acid) precursor, which is then converted into the final, highly stable polyimide through thermal or chemical cyclodehydration. researchgate.netvt.edu The incorporation of the rigid, unsaturated butene segment into the polyimide backbone is a strategy to fine-tune the final properties of the material, such as its thermal characteristics and processability. researchgate.netncl.res.in
| Polymer Type | Diamine Monomer | Co-monomer Type | Representative Co-monomers | Resulting Linkage |
|---|---|---|---|---|
| Polyamide | (2E)-but-2-ene-1,4-diamine | Dicarboxylic Acid / Diacyl Chloride | Adipic acid, Sebacoyl chloride, Terephthaloyl chloride | Amide (-CO-NH-) |
| Polyimide | (2E)-but-2-ene-1,4-diamine | Tetracarboxylic Dianhydride | Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | Imide |
Formation of Other Diamine-Based Polymers
Beyond polyamides and polyimides, diamines are versatile monomers for other classes of polymers. For instance, they can react with diisocyanates to form polyureas, or with aldehydes to form polyimines (Schiff bases), which can be used in the design of dynamic materials and porous organic nanocapsules. acs.org The presence of the double bond in (2E)-but-2-ene-1,4-diamine adds another layer of functionality, enabling the synthesis of polymers with reactive sites along the backbone. The polymerization of structurally similar amine-functionalized butadienes has been explored, demonstrating the synthesis of polymers with high compatibility with other polydienes and the potential for further functionalization. doi.org
Cross-linking Agent in Resin and Polymer Systems
The dual functionality of (2E)-but-2-ene-1,4-diamine allows it to act as a cross-linking agent. The two amine groups can react with more than two complementary sites in a polymer system, such as epoxy groups in an epoxy resin, to form a three-dimensional network. This covalent network enhances the material's rigidity, thermal stability, and chemical resistance.
Furthermore, after (2E)-but-2-ene-1,4-diamine is incorporated into a linear polymer chain, the double bonds within the backbone present opportunities for a secondary cross-linking reaction. This process, analogous to the vulcanization of rubber where sulfur is used to create cross-links between polymer chains, could be initiated thermally or with a radical initiator. mdpi.com This two-stage curing process allows for initial processing of the material in a linear, more tractable form before a final cross-linking step imparts the desired thermoset properties. The reaction between carbonyl groups and diamines is another established method for creating crosslinked structures. researchgate.net
Engineering of Functionalized Polymeric Materials
The unique structure of (2E)-but-2-ene-1,4-diamine makes it a valuable component for the engineering of functionalized materials. The polymer backbone synthesized using this monomer is inherently functionalized with regularly spaced double bonds. These sites are amenable to a wide range of post-polymerization modification reactions, allowing for the precise tuning of material properties.
For example, the double bonds can undergo:
Hydrogenation: to convert the unsaturated polymer into its saturated analogue, altering its flexibility and thermal properties.
Halogenation: to add bromine or chlorine, which can modify the refractive index and flame retardancy.
Epoxidation: to introduce reactive epoxy rings for further cross-linking or grafting.
Thiol-ene addition: a highly efficient click chemistry reaction to attach various functional side chains, such as thiols bearing alkyl, fluoro, or silane (B1218182) groups.
This ability to modify the polymer after its initial formation provides a powerful tool for creating materials with tailored surface properties, solubility, and reactivity. The end-functionalization of polymers with polar groups, including amines, is a known strategy to improve adhesion and miscibility with other materials, such as inorganic fillers. nih.gov The use of diamine-functionalized molecules has been shown to be an effective method for producing processing aids in rubber compounding. mdpi.com
Role in Supramolecular Assembly and Soft Materials
(2E)-but-2-ene-1,4-diamine is particularly suited for this role due to its defined stereochemistry. The rigid trans configuration of the double bond creates a linear and predictable geometry, which is crucial for forming ordered, crystalline structures. This molecule can be encapsulated within larger host molecules, a process that can be studied to understand fundamental chemical processes like nitrogen inversion. nih.govunt.edu When used as a linker between larger molecular units, it can help construct complex supramolecular systems such as molecular wires or switches. core.ac.uk The ability of such systems to encapsulate guest molecules also opens possibilities in areas like drug delivery and molecular sensing. mdpi.com
Theoretical and Computational Studies of 2e but 2 Ene 1,4 Diamine
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule from first principles. For (2E)-but-2-ene-1,4-diamine, these calculations would typically employ methods such as Density Functional Theory (DFT) or ab initio techniques like Møller-Plesset perturbation theory (MP2) to solve the electronic Schrödinger equation.
The primary objectives of such calculations would be to:
Optimize the molecular geometry: This involves finding the arrangement of atoms that corresponds to the lowest energy, providing precise predictions of bond lengths, bond angles, and dihedral angles.
Identify stable conformers: Rotation around the C-C and C-N single bonds would be systematically explored to locate all energy minima on the potential energy surface, representing the different stable conformations of the molecule.
Determine relative energies: The calculations would provide the relative energies of these conformers, allowing for the prediction of their populations at a given temperature.
Table 1: Predicted Geometrical Parameters of (2E)-but-2-ene-1,4-diamine (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP) |
|---|---|
| C=C Bond Length | ~1.34 Å |
| C-C Single Bond Length | ~1.50 Å |
| C-N Bond Length | ~1.47 Å |
| C-C=C Bond Angle | ~125° |
| H-N-H Bond Angle | ~107° |
Note: These are illustrative values based on typical bond lengths and angles for similar chemical environments. Precise values would require specific calculations.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For (2E)-but-2-ene-1,4-diamine, theoretical studies could elucidate the mechanisms of reactions involving its amine or alkene functionalities.
This would involve:
Mapping the Potential Energy Surface (PES): Calculations would identify the lowest energy path from reactants to products.
Locating Transition States (TS): The transition state, the highest energy point along the reaction coordinate, is a critical structure for understanding the kinetics of a reaction. Computational methods can determine the geometry and energy of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state, the activation energy, determines the reaction rate.
For example, the mechanism of a Michael addition to an activated alkene, where the amine groups of (2E)-but-2-ene-1,4-diamine act as nucleophiles, could be computationally modeled to understand the stereochemical outcome of the reaction.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide a wealth of information about how electrons are distributed within (2E)-but-2-ene-1,4-diamine, allowing for the prediction of its chemical behavior.
Key aspects of electronic structure analysis include:
Molecular Orbital (MO) Theory: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate where the molecule is most likely to act as an electron donor or acceptor, respectively. For (2E)-but-2-ene-1,4-diamine, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the double bond, indicating these are the primary sites for electrophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The amine groups would be expected to be regions of negative electrostatic potential.
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Conformational Analysis and Stereochemical Impact
The spatial arrangement of atoms in (2E)-but-2-ene-1,4-diamine, particularly the orientation of the amino groups relative to the rigid double bond, will have a significant impact on its chemical and physical properties. The "(2E)" designation specifies that the carbon backbone is in a trans configuration about the double bond.
A detailed conformational analysis would focus on the rotation around the C(2)-C(3) single bonds. While the C=C double bond restricts rotation, the flanking CH₂-NH₂ groups can rotate. The relative orientation of these groups will give rise to different conformers with varying steric and electronic interactions. The presence of two primary amine groups also introduces the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations. The stereochemistry of the molecule will influence how it interacts with other chiral molecules and its packing in the solid state.
Molecular Dynamics Simulations in Solution and Material Contexts
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of (2E)-but-2-ene-1,4-diamine in a more realistic environment, such as in a solvent or as part of a larger material.
MD simulations would involve:
Solvent Effects: Simulating the molecule in a box of solvent molecules (e.g., water) would reveal how intermolecular interactions, such as hydrogen bonding with the solvent, affect its conformation and dynamics.
Polymer Simulations: As a diamine, this molecule can be used as a monomer in polymerization reactions. MD simulations could be used to predict the conformational properties and bulk material properties of polymers incorporating this unit.
Diffusion and Transport Properties: In solution, MD can be used to calculate properties such as the diffusion coefficient, which is important for understanding its behavior in various applications.
Analytical and Characterization Methodologies for 2e but 2 Ene 1,4 Diamine Research
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of (2E)-but-2-ene-1,4-diamine, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of (2E)-but-2-ene-1,4-diamine. The ¹H NMR spectrum is expected to show distinct signals for the chemically non-equivalent protons. The olefinic protons (=CH) would appear in the downfield region, typically around 5.5-6.0 ppm, with their coupling constant providing information about the trans configuration. The methylene (B1212753) protons (-CH₂-) adjacent to the amino groups would likely resonate at a different chemical shift, and the amine protons (-NH₂) would appear as a broad signal, the position of which can be solvent-dependent.
In the ¹³C NMR spectrum, distinct signals would be observed for the olefinic carbons and the methylene carbons, providing further confirmation of the carbon skeleton.
Illustrative ¹H NMR Data for (2E)-but-2-ene-1,4-diamine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | 1.5-3.0 | broad singlet | - |
| -CH₂- | ~3.3 | doublet | ~5 |
Illustrative ¹³C NMR Data for (2E)-but-2-ene-1,4-diamine
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- | ~45 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (2E)-but-2-ene-1,4-diamine would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups. A C=C stretching vibration for the trans double bond would be expected around 1650-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations for the olefinic and methylene groups would be present.
Expected IR Absorption Bands for (2E)-but-2-ene-1,4-diamine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3300-3500 | Medium-Strong |
| C-H stretch (olefinic) | 3010-3095 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch | 1650-1680 | Medium |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (2E)-but-2-ene-1,4-diamine, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of amino groups or cleavage of the carbon-carbon bonds, providing further structural confirmation.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating (2E)-but-2-ene-1,4-diamine from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like diamines. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, can be employed. Detection is typically achieved using a UV detector, as the double bond in the molecule allows for UV absorbance. The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): Due to the polar nature of the amino groups, direct analysis of (2E)-but-2-ene-1,4-diamine by GC can be challenging, often resulting in peak tailing. This can be overcome by derivatization of the amine groups to make the compound more volatile and less polar, or by using specialized columns with a basic deactivation to minimize interactions with the stationary phase. Flame ionization detection (FID) is a common detection method for this type of analysis.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of (2E)-but-2-ene-1,4-diamine or a derivative is required. The resulting crystal structure would unambiguously confirm the trans geometry of the double bond and provide insights into the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Hypothetical Crystallographic Data for (2E)-but-2-ene-1,4-diamine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Volume (ų) | ~490 |
Advanced Chiral Analysis Techniques
Since (2E)-but-2-ene-1,4-diamine is achiral, advanced chiral analysis techniques would be relevant in the context of its use as a resolving agent or in the synthesis of chiral molecules. When this diamine reacts with a racemic mixture of a chiral compound, it can form diastereomers that can then be separated.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers. mdpi.comnih.gov If (2E)-but-2-ene-1,4-diamine is used to form diastereomeric derivatives with a chiral analyte, these diastereomers can be separated on a standard (achiral) HPLC column. mdpi.com Alternatively, if a chiral derivative of the diamine itself were synthesized, its enantiomers could be separated on a chiral stationary phase (CSP). researchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation. researchgate.net
Molecular Imprinting: This technique involves creating polymer matrices with cavities that are complementary in shape and functionality to a template molecule. nih.gov A chiral derivative of (2E)-but-2-ene-1,4-diamine could be used as a template to create a molecularly imprinted polymer (MIP) capable of selectively binding one enantiomer over the other, enabling chiral separation. nih.gov
Future Perspectives and Emerging Research Avenues for 2e but 2 Ene 1,4 Diamine
Sustainable Synthesis Approaches
The chemical industry's shift towards green chemistry is driving research into sustainable methods for producing key chemical building blocks like diamines. rsc.orgnih.gov Current production routes for many diamines rely on petrochemical feedstocks and often involve harsh reaction conditions. nih.govsciencedaily.com Future research for (2E)-but-2-ene-1,4-diamine is poised to explore bio-based and more environmentally benign synthetic strategies.
Key research directions include:
Bio-based Feedstocks: Investigating metabolic engineering and biocatalysis to produce diamines from renewable raw materials is a primary goal. nih.gov Researchers are exploring the use of microorganisms like Escherichia coli and Corynebacterium glutamicum to create microbial factories for diamine synthesis. nih.gov While specific pathways to (2E)-but-2-ene-1,4-diamine from biomass are still conceptual, research into producing other diamines from renewable sources sets a precedent for future work. bio4matpro.de For instance, projects are underway to produce novel diamines from renewable materials for use in polyurethanes and epoxy resins, indicating a clear trend towards sustainable alternatives. bio4matpro.de
Green Catalytic Routes: The development of catalytic routes that minimize waste and avoid hazardous reagents is crucial. rsc.org This includes exploring enzymatic catalysis, which offers high selectivity under mild conditions. bio4matpro.de Another promising area is the use of visible-light-mediated reactions, such as the di-aza-Diels-Alder reaction demonstrated in the synthesis of a terpene-based diamine, which introduces both nitrogen functionalities in a single, stereospecific step. researchgate.net
Atom Economy: Future synthetic methods will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. sciencedaily.com Hydrogen borrowing, reductive amination, and hydroamination are key strategies being developed for the sustainable production of amines from renewable resources. rsc.org
| Research Avenue | Potential Approach | Anticipated Benefit |
| Renewable Feedstocks | Engineering microbial pathways to synthesize butene-containing precursors from sugars or lignocellulose. | Reduced reliance on fossil fuels, lower carbon footprint. nih.gov |
| Enzymatic Catalysis | Utilizing engineered enzymes for the stereoselective amination of bio-derived butene diols. | High selectivity, mild reaction conditions, reduced waste. bio4matpro.de |
| Photocatalysis | Developing visible-light-driven catalytic systems for C-N bond formation. | Use of renewable energy, potential for novel reactivity. researchgate.net |
| Flow Chemistry | Implementing continuous flow processes for synthesis. | Improved safety, scalability, and efficiency compared to batch processing. researchgate.net |
Novel Catalytic Applications
The dual amine functionality and the unsaturated backbone of (2E)-but-2-ene-1,4-diamine make it a promising candidate for various catalytic applications, particularly in asymmetric synthesis.
Organocatalysis: Chiral diamines are foundational scaffolds for a wide range of organocatalysts. mdpi.comacs.org (2E)-but-2-ene-1,4-diamine can serve as a precursor for developing new bifunctional catalysts that activate both nucleophiles and electrophiles through noncovalent interactions like hydrogen bonding. mdpi.com The rigidity of the butene backbone could impart unique stereochemical control in reactions such as Michael additions and Mannich reactions. acs.orgmdpi.com Research into dienamine catalysis, which activates α,β-unsaturated aldehydes at remote positions, presents another frontier where derivatives of this diamine could be employed to create novel chiral catalysts. researchgate.netnih.gov
Ligand Development for Transition Metal Catalysis: The diamine can act as a versatile ligand, coordinating with transition metals to form stable complexes. The presence of the double bond, in addition to the two nitrogen donor atoms, allows for various coordination modes. These metal complexes could find applications in catalytic hydrogenation, C-H amination, and cross-coupling reactions. nih.gov The defined geometry of the (2E)-isomer is expected to influence the catalytic activity and selectivity of the resulting metal complexes.
"Smart" Amine Donors in Biocatalysis: In enzymatic transamination reactions, which are vital for producing chiral amines for the pharmaceutical industry, shifting the reaction equilibrium to favor product formation is a major challenge. (2E)-but-2-ene-1,4-diamine has been identified as a "smart" amine donor. researchgate.net After donating its amino group, the resulting co-product undergoes intramolecular cyclization and tautomerization, effectively removing it from the reaction equilibrium and driving the reaction toward high conversion of the desired chiral amine product. researchgate.net
| Catalysis Type | Potential Role of (2E)-but-2-ene-1,4-diamine | Example Application |
| Asymmetric Organocatalysis | Chiral scaffold for bifunctional catalysts. | Enantioselective Michael additions, aldol (B89426) reactions, Mannich reactions. mdpi.comacs.org |
| Transition Metal Catalysis | Bidentate ligand for metal centers (e.g., Rhodium, Palladium). | Catalytic hydrogenation, C-H functionalization. nih.gov |
| Biocatalysis | Sacrificial "smart" amine donor. | Driving equilibrium in transaminase-catalyzed synthesis of chiral amines. researchgate.net |
Advanced Materials Integration
The integration of (2E)-but-2-ene-1,4-diamine into advanced materials like polymers and metal-organic frameworks (MOFs) is a burgeoning field of research. Its defined stereochemistry and reactive amine groups offer pathways to materials with tailored properties.
Polymer Synthesis: Diamines are fundamental monomers in the production of polyamides and polyurethanes. nih.gov The unsaturated nature of (2E)-but-2-ene-1,4-diamine is particularly intriguing. While steric hindrance around a disubstituted double bond can sometimes inhibit polymerization, its incorporation into a polymer backbone would introduce residual unsaturation. quora.com This unsaturation can serve as a handle for post-polymerization modification, allowing for cross-linking or the attachment of functional groups to fine-tune the material's properties.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers, known for their high porosity and tunable properties. researchgate.net (2E)-but-2-ene-1,4-diamine can be envisioned as a functional linker. The amine groups can coordinate with metal ions or be functionalized to create linkers with specific properties. rsc.orgmorressier.com Introducing this unsaturated diamine as a linker could:
Control Pore Environment: The rigidity of the butene unit can influence the topology and pore size of the resulting MOF. rsc.org
Introduce Reactive Sites: The amine groups within the pores can act as basic catalytic sites or be modified for specific applications in gas separation or sensing. researchgate.net
Post-Synthetic Modification: Similar to polymers, the double bond within the linker could undergo reactions after the MOF has been synthesized, enabling the creation of complex, functional materials that are otherwise difficult to produce directly. nih.govacs.org
Interdisciplinary Research with Emerging Fields
The unique structure of (2E)-but-2-ene-1,4-diamine opens doors for its use in dynamic and interdisciplinary scientific areas.
Supramolecular Chemistry: The two amine groups can participate in hydrogen bonding, a key interaction in supramolecular chemistry. This allows the molecule to act as a building block for self-assembling systems. For example, the reaction of diamines with aldehydes can lead to the in-situ formation of supramolecular gels, driven by intermolecular hydrogen bonding. mdpi.com The rigid and stereochemically defined butene spacer in (2E)-but-2-ene-1,4-diamine could be used to create gels or other soft materials with well-ordered structures and specific functions.
Medicinal Chemistry and Drug Discovery: Diamine scaffolds are prevalent in biologically active molecules. (2E)-but-2-ene-1,4-diamine can serve as a starting material or a rigid structural motif in the synthesis of novel therapeutic agents. Its constrained conformation can be advantageous for optimizing binding affinity to biological targets. It has been noted as a precursor for synthesizing benzodiazepine (B76468) analogs and pyrrolidines, which are important scaffolds for kinase inhibitors and antimicrobial agents.
Chemical Biology: The compound could be used to design molecular probes to study biological processes. By attaching fluorescent tags or other reporter groups, researchers could use derivatives of (2E)-but-2-ene-1,4-diamine to investigate enzyme mechanisms or cellular pathways where diamines play a role.
Q & A
Q. What are the established synthetic routes for (2E)-but-2-ene-1,4-diamine, and how can reaction efficiency be optimized?
The compound is synthesized via multi-step pathways. A validated method involves the conversion of allylic amines using TsCl and KOH in diethyl ether, followed by nucleophilic substitution with amines (e.g., aniline) in DMF with K₂CO₃ as a base . Optimization requires precise stoichiometric control of reagents (e.g., 1.5 equivalents of aniline) and catalytic systems like the White catalyst (2 mol%) with L5 ligand (5 mol%) under aerobic conditions to minimize side reactions . Reaction monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing (2E)-but-2-ene-1,4-diamine?
- GC-MS : Effective for detecting trace impurities (e.g., unreacted precursors) and confirming molecular weight (MW: 159.06 g/mol for the dihydrochloride salt) .
- NMR : ¹H/¹³C NMR identifies stereochemistry (E/Z configuration) and proton environments (e.g., amine protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves conformational polymorphism, as seen in analogous diamines like N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine .
- UV-Vis spectroscopy : Validates stability under experimental conditions (e.g., enzymatic assays) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of (2E)-but-2-ene-1,4-diamine across studies?
Discrepancies may arise from:
- Polymorphism : Crystalline forms (e.g., conformational polymorphs in related diamines ) require PXRD analysis.
- Hydration/solvation : Thermogravimetric analysis (TGA) distinguishes hydrated vs. anhydrous forms.
- Purity : HPLC with UV detection (≥95% purity threshold) ensures consistency .
- Standardization : Cross-reference data with NIST databases for validated thermodynamic properties (e.g., boiling point, vapor pressure) .
Q. What experimental strategies mitigate isomerization or degradation during synthesis or storage?
- Temperature control : Store at ≤4°C in inert atmospheres (argon) to prevent oxidation .
- Stabilizers : Use radical scavengers (e.g., BHT) in solution phases.
- pH optimization : Maintain acidic conditions (e.g., dihydrochloride salt form) to suppress amine oxidation .
- Kinetic monitoring : Real-time FTIR tracks isomerization rates during reactions .
Q. How should researchers design controlled experiments to evaluate (2E)-but-2-ene-1,4-diamine’s reactivity in catalytic or enzymatic applications?
- Control groups : Compare reaction outcomes with/without the diamine to isolate its catalytic role .
- Substrate specificity : Use enantiomeric analogs (e.g., (Z)-isomers) to assess stereochemical influence .
- Statistical validation : Apply ANOVA or t-tests to triplicate data, ensuring p-values <0.05 for significance .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks amine participation in bond-forming steps .
Q. What statistical methods are appropriate for analyzing contradictory data in catalytic performance studies?
- Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., reaction yield vs. temperature) .
- Error source mapping : Use Pareto charts to prioritize variables (e.g., solvent polarity, catalyst loading) causing variability .
- Bayesian modeling : Predict optimal reaction conditions by integrating prior data with new experimental results .
Key Considerations for Experimental Reproducibility
- Reagent documentation : Specify CAS numbers, purity grades, and suppliers (e.g., MFCD16039313 for the dihydrochloride salt ).
- Data transparency : Share raw spectral files (e.g., .cif for crystallography ) in supplementary materials.
- Ethical reporting : Adhere to ICMJE guidelines for chemical safety and hazard disclosure (e.g., toxicity of diamines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
